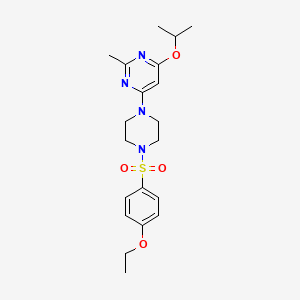
2,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylbenzamide, commonly known as DTT, is a chemical compound that has been extensively studied for its potential applications in scientific research. DTT is a small molecule that has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating various cellular processes.
Mechanism of Action
DTT works by reducing disulfide bonds in proteins, which can lead to conformational changes in the protein structure. This can have a wide range of effects on protein function, including changes in enzymatic activity, ligand binding, and protein-protein interactions. DTT can also act as a scavenger of free radicals, which can help to protect cells from oxidative damage.
Biochemical and Physiological Effects
DTT has been shown to have a wide range of biochemical and physiological effects. In addition to its role as a reducing agent for disulfide bonds, DTT has been shown to have antioxidant properties, which can help to protect cells from oxidative stress. DTT has also been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the production of inflammatory cytokines.
Advantages and Limitations for Lab Experiments
DTT has several advantages as a tool for scientific research. It is a small molecule that is easy to synthesize and use in experiments. It is also relatively inexpensive and readily available. However, DTT has some limitations as well. It can be toxic to cells at high concentrations, and its reducing properties can interfere with some assays that rely on disulfide bonds for protein function.
Future Directions
There are several future directions for research on DTT. One area of interest is the development of new and improved reducing agents for disulfide bonds. Another area of interest is the investigation of DTT's potential as an antioxidant and anti-inflammatory agent. Additionally, research could focus on the development of new applications for DTT in fields such as drug discovery and biotechnology.
Conclusion
DTT is a small molecule that has been extensively studied for its potential applications in scientific research. Its ability to reduce disulfide bonds in proteins has made it a valuable tool for investigating various cellular processes. DTT has a wide range of biochemical and physiological effects, and its use in scientific research has led to many important discoveries. While there are some limitations to its use, DTT remains a valuable tool for scientists in many different fields.
Synthesis Methods
DTT can be synthesized using a multi-step process that involves several chemical reactions. The first step involves the reaction of 2,4-dichlorobenzoyl chloride with N-methylthiophene-3-carboxamide in the presence of a base such as triethylamine. The resulting product is then treated with hydrogen peroxide to yield the final product, DTT. The synthesis of DTT is a complex process that requires careful attention to detail and a thorough understanding of organic chemistry principles.
Scientific Research Applications
DTT has been used extensively in scientific research as a reducing agent for disulfide bonds in proteins. Disulfide bonds are important structural features in many proteins, and their reduction can have profound effects on protein structure and function. DTT has also been used as a stabilizing agent for enzymes and other proteins, as well as a reagent for the modification of proteins and nucleic acids. DTT has been used in a wide range of research areas, including biochemistry, cell biology, and molecular biology.
properties
IUPAC Name |
2,4-dichloro-N-(1,1-dioxothiolan-3-yl)-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO3S/c1-15(9-4-5-19(17,18)7-9)12(16)10-3-2-8(13)6-11(10)14/h2-3,6,9H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOODTVCBSIFKQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-(2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2899668.png)








![3-phenyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2899684.png)
![N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2899685.png)


